molecular formula C8H6FI2NO2 B2836840 Methyl 4-amino-2-fluoro-3,5-diiodobenzoate CAS No. 1936643-41-2

Methyl 4-amino-2-fluoro-3,5-diiodobenzoate

Cat. No.: B2836840
CAS No.: 1936643-41-2
M. Wt: 420.948
InChI Key: CXBUOLJTRNJGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2-fluoro-3,5-diiodobenzoate is an organic compound with the molecular formula C8H7I2NO2F It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 of the benzene ring are substituted with fluorine, iodine, and iodine atoms, respectively The compound also contains an amino group at position 4 and a methyl ester group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-fluoro-3,5-diiodobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of methyl 4-amino-2-fluorobenzoate. The reaction is carried out in the presence of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-fluoro-3,5-diiodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives, such as the corresponding amine or alcohol.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under conditions such as heating or the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while reduction with LiAlH4 would produce the corresponding amine.

Scientific Research Applications

Methyl 4-amino-2-fluoro-3,5-diiodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-fluoro-3,5-diiodobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3,5-diiodobenzoate: Similar structure but lacks the fluorine atom.

    Methyl 4-amino-2-fluorobenzoate: Similar structure but lacks the iodine atoms.

    Methyl 4-amino-3-iodobenzoate: Similar structure but has only one iodine atom.

Uniqueness

Methyl 4-amino-2-fluoro-3,5-diiodobenzoate is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-amino-2-fluoro-3,5-diiodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FI2NO2/c1-14-8(13)3-2-4(10)7(12)6(11)5(3)9/h2H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBUOLJTRNJGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)I)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FI2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.